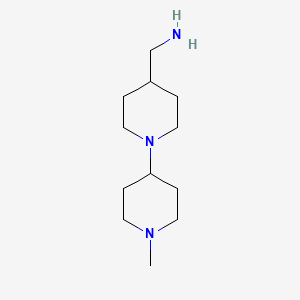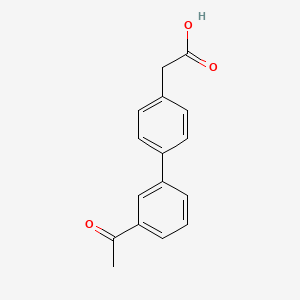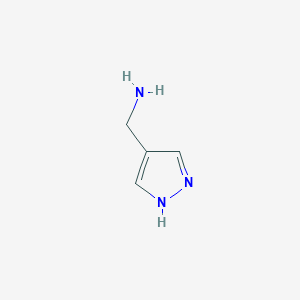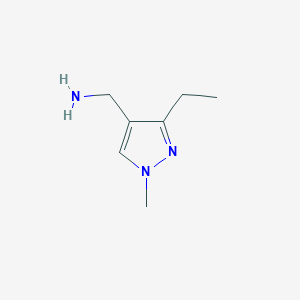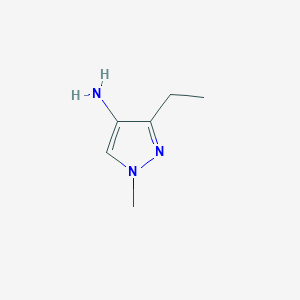
Ethyl 1,3,4-thiadiazole-2-carboxylate
Vue d'ensemble
Description
Ethyl 1,3,4-thiadiazole-2-carboxylate (ETC) is a type of thiadiazole compound that has been extensively studied in scientific research due to its potential applications in various fields, such as organic synthesis, drug discovery, and biochemistry. ETC has a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. It can also be used to study the mechanism of action of certain drugs and act as a potent inhibitor of enzymes involved in inflammation and cancer. In
Applications De Recherche Scientifique
Antimicrobial and Antineoplastic Activities
Ethyl 1,3,4-thiadiazole-2-carboxylate derivatives have been explored for their antimicrobial and antineoplastic (anti-cancer) properties. Compounds containing this moiety have shown effectiveness against various microorganisms and have potential as antineoplastic agents. For instance, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3,4-thiadiazole nucleus demonstrated good to moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013). Another study reported the synthesis of various ethyl 1,3,4-thiadiazole derivatives and their potential as antineoplastic agents (Looker & Wilson, 1965).
Synthesis and Chemical Modification
This compound serves as a versatile building block for synthesizing a wide range of chemically modified compounds. For example, novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) containing 1,3,4-thiadiazole moieties were synthesized and tested for their biological activities (Szulczyk et al., 2017). Another study focused on the synthesis and reactions of ethyl 1,2,3-thiadiazole-4-carboxylates, highlighting their unusual reduction behavior (Miyawaki et al., 2004).
Auxin Activities and Plant Growth Regulation
This compound and its derivatives have been evaluated for their auxin activities and effects on plant growth. A study synthesized compounds containing substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia, finding that some derivatives had effects on wheat germ growth (Yue et al., 2010). Similarly, derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas showed promising activity as plant growth regulators (Xin-jian et al., 2006).
Mécanisme D'action
Target of Action
Ethyl 1,3,4-thiadiazole-2-carboxylate is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of medicinal agents 1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of biological activity, suggesting they interact with multiple targets .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives exhibit a wide variety of biological activities, suggesting they interact with their targets in diverse ways
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, suggesting they may affect multiple pathways
Pharmacokinetics
Some properties such as gi absorption (high), bbb permeant (no), and log po/w (ilogp: 159) have been reported . These properties can influence the bioavailability of the compound, which is crucial for its pharmacological activity.
Result of Action
1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature for optimal stability
Safety and Hazards
Orientations Futures
Thiadiazole derivatives demonstrate in vitro and/or in vivo efficacy across the cancer models with an emphasis on targets of action . The effectiveness of the thiadiazole nucleus was established by the drugs currently used for the treatment of various infections . 1,3,4-Thiadiazoles and some of their derivatives are widely studied because of their broad spectrum of pharmacological activities . This work lays a foundation for future research and targeted therapeutic development .
Analyse Biochimique
Biochemical Properties
Ethyl 1,3,4-thiadiazole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain microbial enzymes, thereby exhibiting potent antimicrobial properties . The compound’s interaction with enzymes such as hydrolases and oxidoreductases can lead to the disruption of microbial cell wall synthesis and metabolic processes . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme . For instance, the compound has been shown to inhibit the activity of certain kinases, leading to the downregulation of signaling pathways involved in cell proliferation and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites . For example, it has been shown to inhibit glycolytic enzymes, resulting in decreased glucose metabolism and reduced energy production in cancer cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux pumps and other transport proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its lipophilicity and ability to cross biological membranes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound is often localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for its role in modulating cellular metabolism and inducing apoptosis in cancer cells .
Propriétés
IUPAC Name |
ethyl 1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGGFUHHUHIYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378819-08-9 | |
| Record name | ethyl 1,3,4-thiadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ethyl 1,3,4-thiadiazole-2-carboxylate synthesized?
A1: this compound (10a in the paper) is formed as a major product when Ethyl diazoacetate (2a) reacts with 1,3-thiazole-5(4H)-thione (1a) in diethyl ether in the presence of aniline []. The reaction proceeds through a complex mechanism involving a cycloaddition reaction, ring opening, and base-catalyzed rearrangement.
Q2: What is the structural confirmation of this compound?
A2: The structure of this compound (10a) was confirmed by X-ray crystallography, providing definitive evidence for its formation and structural characteristics []. While the paper doesn't delve into specific spectroscopic data, this technique confirms the connectivity and spatial arrangement of atoms within the molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



